Sodium tridecyl phthalate

Hydrolytic stability Ester hydrolysis kinetics Alkaline pH surfactant stability

Sodium tridecyl phthalate (CAS 94108-01-7, C21H31NaO4, molecular weight ~370.46 g/mol) is the sodium salt of a high-molecular-weight phthalate monoester derived from tridecyl alcohol and phthalic anhydride. It is commercially positioned at the interface of two functional classes: a specialty plasticizer for flexible PVC compounding and an anionic surfactant with a C13 linear alkyl chain linked to a phthalate head group.

Molecular Formula C21H31NaO4
Molecular Weight 370.5 g/mol
CAS No. 94108-01-7
Cat. No. B12647143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium tridecyl phthalate
CAS94108-01-7
Molecular FormulaC21H31NaO4
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)[O-].[Na+]
InChIInChI=1S/C21H32O4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-25-21(24)19-16-13-12-15-18(19)20(22)23;/h12-13,15-16H,2-11,14,17H2,1H3,(H,22,23);/q;+1/p-1
InChIKeyXMCZOEVXHZONKE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Tridecyl Phthalate (CAS 94108-01-7) Procurement Guide: Plasticizer & Surfactant Interchangeability Risks


Sodium tridecyl phthalate (CAS 94108-01-7, C21H31NaO4, molecular weight ~370.46 g/mol) is the sodium salt of a high-molecular-weight phthalate monoester derived from tridecyl alcohol and phthalic anhydride . It is commercially positioned at the interface of two functional classes: a specialty plasticizer for flexible PVC compounding and an anionic surfactant with a C13 linear alkyl chain linked to a phthalate head group [1]. This dual functionality creates a unique selection challenge for procurement professionals, as the compound cannot be trivially replaced by either conventional phthalate diesters (which lack water solubility) or common alkyl sulfate/sulfonate surfactants (which lack the aromatic phthalate moiety).

Why Sodium Tridecyl Phthalate Cannot Be Replaced by Sodium Tridecyl Sulfate or Ditridecyl Phthalate


Sodium tridecyl phthalate occupies a narrow structural niche that generic substitution cannot address without quantitative performance loss. Substituting the phthalate head group with a sulfate (sodium tridecyl sulfate, CMC ~2.1 mM in water at 25 °C ) produces a structurally simpler surfactant but eliminates the aromatic phenyl ring that enhances aggregation via π–π stacking and confers superior hydrolytic stability at alkaline pH [1]. Conversely, substituting the sodium monoester with the parent diester (ditridecyl phthalate, DTDP) removes water solubility entirely, shifting the application window from aqueous systems to purely hydrophobic polymer matrices [2]. These structural differences are not cosmetic—they produce measurable, application-altering divergences in critical micelle concentration, Krafft temperature, hydrolytic half-life, and phase behavior that the evidence below quantifies.

Quantitative Differentiation Evidence: Sodium Tridecyl Phthalate vs. Closest Analogs


Hydrolytic Stability: Sodium Alkyl Phthalates vs. Sodium Alkyl Maleates at Alkaline pH

Sodium tridecyl phthalate belongs to the sodium alkyl phthalate half-ester class, which demonstrates markedly superior aqueous hydrolytic stability compared to the structurally analogous sodium alkyl maleate class. In a direct head-to-head study of C12–C16 sodium alkyl phthalate and maleate half-esters conducted at alkaline pH, the phthalate esters remained 'quite stable' while the maleate esters underwent measurable hydrolysis of the ester linkage under identical conditions [1]. This stability difference arises from the electron-withdrawing phenylene spacer in phthalate esters, which reduces the electrophilicity of the ester carbonyl relative to the vinylene spacer in maleate esters [1]. This is the most procurement-relevant differentiation: a formulator selecting sodium tridecyl phthalate over a sodium alkyl maleate of equivalent chain length gains a meaningful shelf-life and formulation-pH tolerance advantage.

Hydrolytic stability Ester hydrolysis kinetics Alkaline pH surfactant stability

Hard Water Tolerance: Sodium Alkyl Phthalate Benchmarked Against Commercial Anionic Surfactants

In the same systematic study, the hard water stability of sodium alkyl phthalate half-esters (C12–C16) was quantified relative to two industry benchmark surfactants. The phthalate half-ester sodium salts exhibited hard water tolerance intermediate between sodium dodecylbenzenesulfonate (LAS, excellent tolerance) and sodium myristate (soap, poor tolerance—precipitates as calcium soap) [1]. This intermediate ranking is structurally meaningful: the phthalate carboxylate head group provides better calcium compatibility than a simple fatty carboxylate (soap) because the adjacent ester carbonyl and aromatic ring reduce the charge density on the carboxylate, but it does not match the sulfonate group's extreme hardness tolerance. For a formulator, this means sodium tridecyl phthalate can operate in moderate-hardness water (~100–200 ppm CaCO₃) where sodium soaps would precipitate, while avoiding the over-engineering cost of sulfonate surfactants where not required.

Hard water tolerance Calcium ion stability Anionic surfactant precipitation

Aggregation Potency: CMC Depression by the Phthalate Phenyl Ring vs. Linear Alkyl Surfactants

The phthalate head group's benzene ring confers a measurable enhancement in micellization thermodynamics compared to surfactants with purely aliphatic head groups. In a study comparing sodium hexadecyl phthalate monoester (PAS16, C16) against common palmitic soap (sodium palmitate, also C16), PAS16 exhibited a 'stronger ability to aggregate' and a correspondingly lower critical micelle concentration [1]. The authors attribute this directly to 'the insertion of benzene rings' which add π–π stacking interactions to the hydrophobic driving force for micellization [1]. Extending this class-level finding to sodium tridecyl phthalate (C13), one would expect a lower CMC than a hypothetical sodium tridecanoate soap of identical chain length, though this shorter-chain analog would have a higher absolute CMC than the C16 PAS16. For a procurement specification, this means a formulator can achieve target surface tension reduction at lower surfactant loading with the phthalate ester than with a simple fatty acid soap, improving cost-in-use.

Critical micelle concentration Micellization free energy Phenyl ring π–π stacking

Krafft Temperature Comparison: Sodium Alkyl Phthalate vs. Sodium Soaps and Sodium Alkyl Sulfates

Water solubility at low temperatures, quantified by the Krafft temperature (TK), is a critical procurement specification for surfactants destined for cold-climate storage or low-temperature industrial processes. The sodium hexadecyl phthalate monoester (PAS16) was shown to have a lower Krafft temperature than common palmitic soap (sodium palmitate), meaning it remains soluble and surface-active at lower temperatures [1]. The authors attribute this to the phthalate monoester structure disrupting crystal packing relative to the linear fatty acid soap. By class-level extrapolation, sodium tridecyl phthalate (C13) is expected to exhibit a lower Krafft temperature than sodium tridecyl sulfate (C13 sulfate, TK estimated ~15–20 °C based on homolog series data [2]) and sodium tridecanoate. This property is procurement-relevant for formulations requiring cold-water solubility without added hydrotropes.

Krafft temperature Water solubility Low-temperature formulation stability

Surface Tension Reduction Efficiency: Sodium Alkyl Phthalate Half-Esters vs. Surfactant Benchmarks

The surface tension reduction capability of sodium alkyl phthalate half-esters has been quantified for multiple chain lengths. Sodium salts of phthalic half-esters derived from C12 and C16 alcohols (both primary and secondary) reduced the surface tension of aqueous solutions to approximately 30 dyne/cm (30 mN/m) [1]. For the structurally related sodium mono-alkylamide phthalate series (C12–C16 amide-linked), surface tension was reduced to 30–38 mN/m at concentrations as low as 10⁻⁴ mol/L [2]. By extrapolation, sodium tridecyl phthalate is expected to achieve surface tension values in the 30–35 mN/m range, which is competitive with sodium dodecyl sulfate (SDS, γCMC ~33–35 mN/m) but with the added benzene-ring-driven aggregation enhancement and hydrolytic stability benefits documented above. This surface activity profile is a key selection criterion for procurement: it establishes that the compound achieves industry-standard surface tension reduction while offering the differential benefits unique to the phthalate head group.

Surface tension reduction γCMC Surfactant efficiency

pH-Responsive Rheology: A Unique Functional Signature of Phthalate Monoester Surfactants

Sodium hexadecyl phthalate monoester (PAS16) uniquely forms a wormlike micelle-based viscoelastic fluid as a single-component anionic surfactant at pH 10.20 without any additives—a property not achievable by common fatty acid soaps or alkyl sulfate surfactants under equivalent conditions [1]. The viscosity of PAS16 solutions can be reversibly switched between a gel-like state and a low-viscosity dispersion merely by cycling pH between alkaline and acidic conditions, driven by the transition between the sodium carboxylate (PAS16) and the free acid (PAS16-H) forms [1]. Remarkably, the gel can also be permanently 'switched off' through irreversible ester hydrolysis at elevated pH, providing a built-in cleanup or disposal mechanism absent in conventional surfactants [1]. While this specific viscoelastic behavior has been demonstrated for the C16 homolog, the structural features responsible—benzene ring insertion enabling wormlike micelle growth and the pH-responsive carboxylate/acid equilibrium—are inherent to the phthalate monoester architecture and may extend, at least partially, to sodium tridecyl phthalate (C13).

pH-responsive viscoelasticity Wormlike micelles Stimuli-responsive surfactant

Where Sodium Tridecyl Phthalate (CAS 94108-01-7) Provides the Strongest Procurement Rationale


High-pH Industrial Cleaning Formulations Requiring Ester-Stable Surfactants

In alkaline industrial cleaners (pH ≥ 11) for metal degreasing, dairy processing equipment, or textile scouring, surfactant ester linkages are continuously exposed to hydroxide-catalyzed hydrolysis. The documented hydrolytic stability advantage of sodium alkyl phthalates over sodium alkyl maleates [1]—stemming from the electron-withdrawing phenylene spacer—makes sodium tridecyl phthalate the structurally justified choice when both surfactant activity and long-term shelf stability under alkaline conditions must be maintained. Procurement specifications for high-pH cleaners should explicitly require phthalate-based ester surfactants over maleate-based alternatives to prevent premature formulation breakdown and performance loss during storage.

Moderate-Hardness Water Formulations Where Soaps Fail but Sulfonates Are Over-Engineered

The intermediate hard water tolerance of sodium alkyl phthalate half-esters—superior to sodium myristate (which precipitates as calcium soap) but inferior to the more expensive LAS [1]—defines a clear procurement sweet spot: formulations destined for water with 100–200 ppm CaCO₃ hardness. Examples include institutional laundry detergents, car wash products, and certain personal care rinse-off products in hard-water regions. Selecting sodium tridecyl phthalate over sodium myristate or other fatty acid soaps prevents calcium precipitation and batch failures at a cost point below sulfonate surfactants.

Stimuli-Responsive or Disposable Fluid Systems Leveraging pH-Switchable Viscosity

The pH-responsive viscoelastic behavior demonstrated by sodium hexadecyl phthalate monoester—reversible gel/low-viscosity switching with pH, permanent deactivation via ester hydrolysis at extreme pH [1]—suggests sodium tridecyl phthalate as a candidate scaffold for stimuli-responsive fluid systems. Potential industrial applications include temporary viscosity modifiers for enhanced oil recovery (EOR) where the fluid must be thinned for removal, self-destructing rheology modifiers for single-use cosmetic or pharmaceutical formulations, and smart drilling fluids. The phthalate monoester structural family uniquely enables these modalities without additive packages, unlike conventional anionic surfactants [1]. Note: the C13 homolog's specific rheological parameters require experimental confirmation before procurement for this application.

Cold-Water or Low-Energy Formulations Requiring Solubility Without Hydrotropes

The lower Krafft temperature of sodium alkyl phthalate monoesters relative to equivalent-chain-length fatty acid soaps [1] translates directly to cold-water solubility without hydrotropic additives. For procurement of surfactants intended for cold-water laundry detergents, low-temperature industrial parts washing, or concentrated liquid formulations stored in unheated warehouses, the phthalate monoester architecture reduces or eliminates the need for hydrotropes (e.g., sodium xylene sulfonate), simplifying the formulation, reducing ingredient count, and potentially lowering total procurement cost. The C13 chain length offers an optimal balance between surface activity and cold-water solubility within this class.

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